molecular formula C23H23N7O3 B2734490 2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920406-12-8

2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2734490
CAS No.: 920406-12-8
M. Wt: 445.483
InChI Key: GBORBZBGLXHLMB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a piperazine moiety via an ethanone bridge. The molecule incorporates a 2-methoxyphenoxy substituent on the ethanone group, which likely influences its electronic and steric properties. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antiproliferative agents, where the triazolo-pyrimidine scaffold serves as a pharmacophore . The compound’s synthesis and characterization may involve X-ray crystallography tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-18-9-5-6-10-19(18)33-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBORBZBGLXHLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone , with CAS number 920406-12-8 , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N7O3C_{23}H_{23}N_{7}O_{3}, with a molecular weight of 445.5 g/mol . The structure includes a triazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antitumor and antimicrobial properties. The presence of the triazole ring is crucial for its pharmacological effects.

Antitumor Activity

Several studies have evaluated the anticancer potential of triazole-containing compounds. For instance:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Preliminary results suggest significant cytotoxic effects with IC50 values in the low micromolar range (e.g., IC50 = 0.43 µM against HCT116) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the activation of caspases, crucial for apoptosis .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Broad Spectrum Efficacy : It has shown effectiveness against various bacterial strains and fungi. The presence of the methoxyphenoxy group enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Case Studies and Research Findings

StudyFocusFindings
Wei et al. (2019)Anticancer ActivityCompound exhibited IC50 values as low as 0.43 µM against HCT116 cells; induced apoptosis via ROS generation .
SCIELO StudyAntimicrobial PropertiesDemonstrated broad-spectrum antimicrobial activity; effective against both Gram-positive and Gram-negative bacteria .
BenchChem OverviewGeneral PropertiesNoted as a useful research compound with high purity (95%); molecular weight confirmed .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typical for triazole derivatives. Variations in substituents on the phenyl rings can significantly alter biological activity:

  • Substituent Effects : Modifications on the phenyl groups have been shown to enhance or reduce cytotoxicity. For example, larger aromatic groups tend to decrease activity compared to smaller substituents .

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-Triazolo-Pyrimidine Derivative ()

The compound 2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS: 946314-75-6) replaces the 3-phenyl group in the target compound with a 4-methoxyphenyl substituent. Additionally, the ethanone moiety bears a 4-fluorophenyl group instead of 2-methoxyphenoxy.

  • The 4-fluorophenyl group introduces electronegativity, which may alter binding interactions in biological targets .

3-(4-Ethoxyphenyl)-Triazolo-Pyrimidine Derivative ()

The compound 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone (CAS: 920377-60-2) substitutes the 3-phenyl group with a 4-ethoxyphenyl group. The ethanone moiety retains a phenoxy substituent but lacks the methoxy group.

  • Impact: The ethoxy group increases lipophilicity compared to methoxy, which may affect membrane permeability. The absence of methoxy on the phenoxy group could reduce steric hindrance .

Functional Group Modifications in the Ethanone Bridge

Sulfonyl Piperazine Derivatives ()

Compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone replace the triazolo-pyrimidine core with a sulfonyl piperazine group. The ethanone bridge is functionalized with tetrazole-thiol moieties.

  • Tetrazole-thiols may introduce redox activity .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent (Triazolo-Pyrimidine) Ethanone Substituent Molecular Weight (g/mol) Key Properties
2-(2-Methoxyphenoxy)-1-(4-(3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (Target) Phenyl 2-Methoxyphenoxy ~463.5* Moderate lipophilicity, electron-rich
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 4-Methoxyphenyl 4-Fluorophenyl 505.5 Enhanced solubility, electronegative
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-Ethoxyphenyl Phenoxy 477.5 Increased lipophilicity, reduced steric
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Sulfonyl piperazine Tetrazole-thiol ~450.0* High polarity, redox-active

*Calculated based on molecular formulas.

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